molecular formula C12H14N2O3S B1225843 4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester CAS No. 123629-45-8

4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B1225843
CAS No.: 123629-45-8
M. Wt: 266.32 g/mol
InChI Key: ZMMCCRDZRJWDQX-UHFFFAOYSA-N
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Description

The compound 4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester (CAS 123629-45-8) is a dihydropyrimidine derivative with the molecular formula C₁₂H₁₄N₂O₃S and a molar mass of 266.32 g/mol. It features a 2-furanyl substituent at position 4, a methyl group at position 6, and a thione (sulfanylidene) group at position 2. Key physical properties include a melting point of 186–188°C (in ethyl acetate/ligroine), a predicted boiling point of 369.3±52.0°C, and a pKa of 11.03±0.70 . The thione group distinguishes it from oxo (2-oxo) analogs, influencing tautomerism and hydrogen-bonding capabilities.

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-16-11(15)9-7(2)13-12(18)14-10(9)8-5-4-6-17-8/h4-6,10H,3H2,1-2H3,(H2,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMCCRDZRJWDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331518
Record name ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

123629-45-8
Record name ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester (CAS No. 123629-45-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 266.321 g/mol
  • ChEMBL ID : CHEMBL1304358, CHEMBL3194763

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antitumor effects, antimicrobial properties, and potential neuroprotective effects. The following sections detail these activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 4-(2-furanyl)-6-methyl-2-sulfanylidene, can inhibit the growth of various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of the p53 pathway. This pathway is crucial for regulating the cell cycle and preventing tumor formation.

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism
4-(2-furanyl)-6-methyl-2-sulfanylideneSJSA-1 (osteosarcoma)0.22p53 activation
Other derivativesVariousVariesApoptosis induction

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Case Study on Antitumor Efficacy : A study involving xenograft models demonstrated that oral administration of the compound at doses of 100 mg/kg resulted in significant tumor regression in models of osteosarcoma, indicating its potential as a therapeutic agent in cancer treatment.
  • Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, treatment with the compound significantly reduced cell death and increased survival rates compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrimidine Core

Furan vs. Aromatic/Substituted Aromatic Groups
  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Replaces the 2-furanyl group with a 5-methoxymethyl-furan-2-yl substituent. The methoxymethyl group enhances hydrophilicity compared to the unsubstituted furan in the target compound. The 2-oxo group (vs.
  • Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5395-36-8, ):

    • Substitutes the furan with a phenyl group .
    • The phenyl ring increases aromaticity, favoring π-π stacking interactions in biological systems.
    • Molecular formula: C₁₄H₁₆N₂O₃ (molar mass: 268.29 g/mol), slightly heavier than the target compound .
  • 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone (): Features a 4-fluorophenyl group and a 2-sulfanylidene moiety. The electron-withdrawing fluorine atom may improve metabolic stability and binding affinity in drug-receptor interactions .
Thione (2-Sulfanylidene) vs. Oxo (2-Oxo) Groups
  • The 2-sulfanylidene group in the target compound can act as a hydrogen-bond donor and participate in tautomerism, unlike the 2-oxo group in analogs (e.g., ).
  • Thione-containing compounds often exhibit enhanced reactivity in nucleophilic substitutions and improved metal-binding properties .

Physicochemical Properties

Compound Name Substituent (Position 4) Functional Group (Position 2) Molecular Formula Molar Mass (g/mol) Melting Point (°C)
Target Compound 2-Furanyl Sulfanylidene C₁₂H₁₄N₂O₃S 266.32 186–188
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo analog () 5-Methoxymethyl-furan-2-yl Oxo C₁₄H₁₈N₂O₅ 294.30 Not reported
Ethyl 6-Methyl-2-oxo-4-phenyl analog () Phenyl Oxo C₁₄H₁₆N₂O₃ 268.29 Not reported
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene analog () 4-Fluorophenyl Sulfanylidene C₁₃H₁₂FN₂OS 267.31 Not reported

Notes:

  • The target compound’s higher melting point (186–188°C) compared to many oxo analogs suggests stronger intermolecular forces due to sulfur’s polarizability .
  • The fluorophenyl analog () has a nearly identical molar mass to the target compound, highlighting the isosteric replacement of furan with fluorophenyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 2
4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

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